N-(1-Phenyl-1H-pyrazol-4-yl)acetamide
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Overview
Description
N-(1-Phenyl-1H-pyrazol-4-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a phenylpyrazole moiety attached to the acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 1-phenylpyrazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenyl-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylpyrazole derivatives.
Scientific Research Applications
N-(1-Phenyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Biology: The compound is investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Phenyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenylpyrazol-4-yl)acetamide
- 5-(1-phenyl-1H-pyrazole-4-yl)nicotinamide derivatives
Uniqueness
N-(1-Phenyl-1H-pyrazol-4-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
2590-00-3 |
---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-(1-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C11H11N3O/c1-9(15)13-10-7-12-14(8-10)11-5-3-2-4-6-11/h2-8H,1H3,(H,13,15) |
InChI Key |
ABVBPVQLIRTXHZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CN(N=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
2590-00-3 |
Origin of Product |
United States |
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